molecular formula C12H13F6NS B12115897 (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

Cat. No.: B12115897
M. Wt: 317.30 g/mol
InChI Key: PWARZSYEBWLQSQ-UHFFFAOYSA-N
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Description

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is an organic compound with the molecular formula C12H13F6NS and a molecular weight of 317.29 g/mol . This compound is characterized by the presence of a fluoro-benzyl group and a pentafluoroethylsulfanyl-propyl group attached to an amine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with 3-pentafluoroethylsulfanyl-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:

Scientific Research Applications

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be compared with other similar compounds, such as:

    (2-Fluoro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: This compound has a similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    (2-Fluoro-benzyl)-(3-methylsulfanyl-propyl)-amine: This compound has a methylsulfanyl group instead of a pentafluoroethylsulfanyl group.

    (2-Fluoro-benzyl)-(3-ethylsulfanyl-propyl)-amine: This compound has an ethylsulfanyl group instead of a pentafluoroethylsulfanyl group.

Properties

Molecular Formula

C12H13F6NS

Molecular Weight

317.30 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine

InChI

InChI=1S/C12H13F6NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2

InChI Key

PWARZSYEBWLQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)F

Origin of Product

United States

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